molecular formula C7H5BrClFZn B6318030 2-Chloro-5-fluorobenzylzinc bromide CAS No. 1072789-40-2

2-Chloro-5-fluorobenzylzinc bromide

Cat. No.: B6318030
CAS No.: 1072789-40-2
M. Wt: 288.8 g/mol
InChI Key: WBJROHXMVSMSDX-UHFFFAOYSA-M
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Description

2-Chloro-5-fluorobenzylzinc bromide is an organozinc reagent used in synthetic organic chemistry, particularly in cross-coupling reactions such as the Negishi coupling. Its structure comprises a benzyl group (C₆H₅CH₂–) substituted with chlorine at position 2 and fluorine at position 5, coordinated to a zinc bromide moiety. The chlorine and fluorine substituents impart distinct electronic and steric effects:

  • Electronic effects: Chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) are electron-withdrawing groups, polarizing the benzyl ring and stabilizing the zinc center through inductive effects. This stabilization can enhance the reagent’s shelf life but may moderate its reactivity in transmetallation steps .
  • Steric considerations: The meta-relationship between chlorine (position 2) and fluorine (position 5) minimizes steric hindrance, favoring efficient coordination to transition metal catalysts .

Properties

IUPAC Name

bromozinc(1+);1-chloro-4-fluoro-2-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(9)2-3-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJROHXMVSMSDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorobenzylzinc bromide can be synthesized through the reaction of 2-chloro-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-Chloro-5-fluorobenzyl bromide+Zn2-Chloro-5-fluorobenzylzinc bromide\text{2-Chloro-5-fluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Chloro-5-fluorobenzyl bromide+Zn→2-Chloro-5-fluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions with various electrophiles. These reactions are facilitated by the presence of a palladium or nickel catalyst.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base such as triethylamine.

    Suzuki Coupling: Although less common, this compound can also participate in Suzuki coupling reactions with boronic acids under similar conditions.

Major Products

The major products of these reactions are typically substituted aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Chloro-5-fluorobenzylzinc bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biologically active molecules, potentially leading to the development of new drugs or bioactive compounds.

    Medicine: In medicinal chemistry, it is used to synthesize intermediates for pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluorobenzylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a catalyst. The general steps are:

    Transmetalation: The zinc atom transfers the organic group to the palladium or nickel catalyst.

    Oxidative Addition: The catalyst forms a complex with the electrophile.

    Reductive Elimination: The final product is formed, and the catalyst is regenerated.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and molecular properties of 2-chloro-5-fluorobenzylzinc bromide with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties
This compound C₇H₄ClFZnBr 292.36* Cl (2), F (5) Moderate electron withdrawal; meta-substitution reduces steric clash
2-Cyano-5-fluorobenzyl bromide C₈H₅BrFN 214.04 CN (2), F (5) Strong electron withdrawal from cyano group; higher reactivity in SN₂ reactions
2-Fluoro-5-(trifluoromethyl)benzyl bromide C₈H₅BrF₄ 257.02 F (2), CF₃ (5) Enhanced electron withdrawal and steric bulk; reduced coupling efficiency
5-Fluoro-2-pyridylzinc bromide C₅H₃FZnBrN 229.35 F (5), pyridyl ring Nitrogen coordination alters electronic effects; improved solubility in polar solvents
2-Chloro-4-fluoro-5-methylbenzyl bromide C₈H₇BrClF 237.50 Cl (2), F (4), CH₃ (5) Methyl group increases steric hindrance; ortho-substitution complicates coupling

*Calculated based on analogous zinc reagents.

Key Observations:
  • Steric effects : Ortho-substituted derivatives (e.g., 2-chloro-4-fluoro-5-methylbenzyl bromide) face steric challenges in metal coordination, reducing catalytic efficiency compared to meta-substituted analogs .
  • Heterocyclic analogs : Pyridyl-based zinc reagents (e.g., 5-fluoro-2-pyridylzinc bromide) offer distinct coordination geometries and electronic profiles, enabling selective couplings in heterocyclic synthesis .

Reactivity and Stability in Cross-Coupling Reactions

The reactivity of benzylzinc bromides is influenced by substituent electronic and steric effects. For example:

  • Negishi coupling : this compound’s balanced electron withdrawal and low steric hindrance likely facilitate efficient transmetallation with palladium catalysts, comparable to 2-fluorobenzylzinc bromide. In contrast, bulkier analogs like 2-chloro-6-fluoro-3-methylbenzyl bromide may exhibit slower reaction kinetics .
  • Stability: Chlorine and fluorine substituents enhance stability against hydrolysis compared to non-halogenated benzylzinc reagents. However, moisture sensitivity remains a limitation, necessitating anhydrous conditions .

Biological Activity

2-Chloro-5-fluorobenzylzinc bromide (CAS No. 1072789-40-2) is an organozinc compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H5_5BrClFZn
  • Molecular Weight : 288.8 g/mol
  • IUPAC Name : bromozinc(1+);1-chloro-4-fluoro-2-methanidylbenzene

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Target Interaction : The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity to specific receptors and enzymes, influencing various biochemical pathways.
  • Biochemical Pathways : It is involved in pathways such as apoptosis modulation, G protein signaling, and MAPK signaling pathways, which are crucial for cell growth and survival .

Antimicrobial Activity

Research indicates that related compounds, particularly those with similar structural motifs, exhibit significant antimicrobial properties. For instance, derivatives of 2-chloro-5-fluorophenol have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus through methods like disc diffusion .

CompoundActivity AgainstMethod Used
2-Chloro-5-fluorophenolE. coli, S. aureusDisc diffusion method
This compoundAntibacterial potential (theoretical basis)Molecular docking studies

Anticancer Potential

The compound's role as a building block in medicinal chemistry suggests potential anticancer applications. Organozinc compounds are known for their ability to form carbon-carbon bonds, facilitating the synthesis of complex molecules that can target cancer cells.

Case Studies and Research Findings

  • Synthesis and Application in Medicinal Chemistry :
    • A study highlighted the synthesis of benzyl-substituted pyrrolo[2,3-d]pyrimidine derivatives using Negishi cross-coupling techniques involving this compound. These derivatives showed promising results in inhibiting CSF1R (Colony Stimulating Factor 1 Receptor), which is implicated in various cancers .
  • Molecular Docking Studies :
    • Molecular docking experiments have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and inflammation .

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